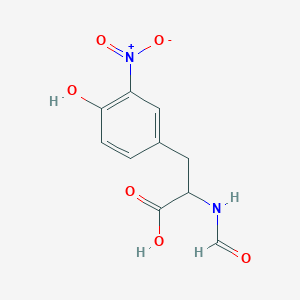
N-formyl-3-nitrotyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-formyl-3-nitrotyrosine (FNTY) is a post-translational modification of tyrosine residues that occurs under conditions of oxidative and nitrosative stress. FNTY is formed by the nitration of tyrosine residues followed by the addition of a formyl group. FNTY has been detected in a variety of biological systems, including human tissues, and has been implicated in several pathological conditions.
作用机制
The mechanism of action of N-formyl-3-nitrotyrosine is not well understood, but it is thought to be involved in the regulation of cellular signaling pathways. N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes, including tyrosine kinases and phosphatases, and to affect the function of several cellular proteins, including transcription factors and ion channels.
Biochemical and Physiological Effects
N-formyl-3-nitrotyrosine has been shown to have both biochemical and physiological effects. Biochemically, N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes and to affect the function of several cellular proteins. Physiologically, N-formyl-3-nitrotyrosine has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
实验室实验的优点和局限性
The advantages of using N-formyl-3-nitrotyrosine in lab experiments include its ability to serve as a biomarker of oxidative and nitrosative stress and its potential as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation. The limitations of using N-formyl-3-nitrotyrosine in lab experiments include its potential for non-specific labeling and the difficulty of detecting low levels of N-formyl-3-nitrotyrosine in biological samples.
未来方向
For research on N-formyl-3-nitrotyrosine include the development of more sensitive and specific detection methods, the identification of N-formyl-3-nitrotyrosine-modified proteins and their functional significance, and the elucidation of the mechanisms by which N-formyl-3-nitrotyrosine regulates cellular signaling pathways. Additionally, the role of N-formyl-3-nitrotyrosine in the pathogenesis of specific diseases, such as Alzheimer's disease and cancer, warrants further investigation.
合成方法
N-formyl-3-nitrotyrosine can be synthesized in vitro by the reaction of nitrite with tyrosine in the presence of formic acid. This reaction is facilitated by the presence of a metal ion catalyst, such as copper or iron. N-formyl-3-nitrotyrosine can also be formed in vivo by the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite or nitrogen dioxide.
科学研究应用
N-formyl-3-nitrotyrosine has been used as a biomarker of oxidative and nitrosative stress in a variety of biological systems. N-formyl-3-nitrotyrosine has been detected in human tissues, including plasma, urine, and cerebrospinal fluid, and has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer. N-formyl-3-nitrotyrosine has also been used as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation.
属性
IUPAC Name |
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIVXXCNSHKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5636604 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)


![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)



![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)